5-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 5-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the benzodioxolyl, dichlorophenyl, and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral properties.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxolyl and dichlorophenyl groups may play a crucial role in binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include those with related structures, such as other pyrazolo[1,5-a]pyrimidines or benzodioxolyl derivatives. Compared to these compounds, 5-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct properties and activities. Some similar compounds include:
Properties
Molecular Formula |
C21H15Cl2F3N4O3 |
---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H15Cl2F3N4O3/c22-12-3-2-11(6-13(12)23)27-20(31)15-8-19-28-14(7-18(21(24,25)26)30(19)29-15)10-1-4-16-17(5-10)33-9-32-16/h1-6,8,14,18,28H,7,9H2,(H,27,31) |
InChI Key |
SBDHIIFOXBQSEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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